3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid
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Overview
Description
3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid is a chemical compound with the molecular formula C9H16N2O3. It is known for its unique structure, which includes a diazinane ring and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the diazinane ring.
Substitution: Nucleophilic substitution reactions can occur at the diazinane ring or the butanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced diazinane compounds .
Scientific Research Applications
3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The diazinane ring can interact with enzymes or receptors, modulating their activity. The butanoic acid moiety may also play a role in binding to target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,3-diazinan-1-yl)butanoic acid: Similar structure but lacks the methyl group.
2-oxo-tetrahydro-pyrimidin-1-yl)-butyric acid: Contains a tetrahydropyrimidine ring instead of diazinane
Uniqueness
3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid is unique due to the presence of both the diazinane ring and the butanoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13) |
InChI Key |
AFGBRTKUTJQHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCNC1=O |
Origin of Product |
United States |
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